1-Methylpyrrolidine-d3

Catalog No.
S1526065
CAS No.
77422-30-1
M.F
C5H11N
M. Wt
88.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrolidine-d3

CAS Number

77422-30-1

Product Name

1-Methylpyrrolidine-d3

IUPAC Name

1-(trideuteriomethyl)pyrrolidine

Molecular Formula

C5H11N

Molecular Weight

88.17 g/mol

InChI

InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3

InChI Key

AVFZOVWCLRSYKC-FIBGUPNXSA-N

SMILES

Array

Synonyms

1-(Methyl-D3)-pyrrolidine

Canonical SMILES

CN1CCCC1

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1

The exact mass of the compound 1-Methyl-d3-pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylpyrrolidine-d3 (CAS 77422-30-1) is a highly enriched stable isotope-labeled building block, featuring a fully deuterated N-methyl group. In pharmaceutical and analytical procurement, it serves two primary functions: as a critical precursor for synthesizing deuterated internal standards (such as cefepime-d3) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and as a synthetic intermediate for developing deuterated drug candidates with modified pharmacokinetic profiles [1]. The selective deuteration at the N-methyl position specifically targets the primary site of oxidative metabolism (N-demethylation) while providing a clean +3 Da mass shift, making it a high-value reagent for therapeutic drug monitoring (TDM) assays and metabolic stability optimization [1].

Substituting 1-methylpyrrolidine-d3 with its unlabeled counterpart (CAS 120-94-5) completely negates its utility in mass spectrometry, as the lack of a mass shift prevents differentiation from endogenous or therapeutic analytes, leading to severe quantification errors [1]. Conversely, utilizing a fully deuterated analog (e.g., 1-methylpyrrolidine-d11) introduces excessive deuterium atoms that alter the molecule's lipophilicity. This pronounced "deuterium isotope effect" on chromatography causes the internal standard to elute at a different retention time than the unlabeled target in reverse-phase LC, failing to properly correct for matrix-induced ion suppression [1]. Furthermore, in drug development, ring deuteration often provides no additional metabolic protection if N-demethylation is the primary clearance pathway, making the selectively labeled -d3 variant the optimal balance of cost, chromatographic fidelity, and metabolic stabilization.

Mass Spectrometry Signal Resolution via +3 Da Shift

In quantitative LC-MS/MS assays for therapeutic drug monitoring, internal standards synthesized from 1-methylpyrrolidine-d3 (such as cefepime-d3) yield distinct product ions that eliminate cross-talk [1]. Specifically, the unlabeled N-methylpyrrolidine fragment produces an m/z transition of 481.1 → 86.1, whereas the -d3 labeled derivative yields an m/z transition of 484.1 → 89.1 [1]. This exact +3 Da shift in both the precursor and the specific pyrrolidine product ion completely clears the natural M+1 and M+2 isotopic envelope of the unlabeled drug.

Evidence DimensionLC-MS/MS product ion transition (m/z)
Target Compound Datam/z 89.1 (N-methylpyrrolidine-d3 fragment)
Comparator Or Baselinem/z 86.1 (Unlabeled N-methylpyrrolidine fragment)
Quantified Difference+3.0 Da mass shift with zero isotopic overlap
ConditionsElectrospray ionization (ESI) positive mode, selective reaction monitoring (SRM)

A clean +3 Da shift is the industry standard for internal standards, ensuring absolute quantification accuracy without signal interference from the native analyte.

Chromatographic Co-elution for Matrix Effect Correction

For accurate LC-MS/MS quantification, the internal standard must co-elute with the target analyte to experience identical matrix-induced ion suppression [1]. Selective deuteration with 1-methylpyrrolidine-d3 minimizes the chromatographic isotope effect compared to heavily deuterated analogs. In standardized reverse-phase LC methods, -d3 labeled derivatives maintain near-perfect co-elution with the unlabeled drug, whereas extensively deuterated molecules (like -d11 analogs) exhibit measurable retention time shifts due to decreased lipophilicity, compromising their ability to correct for transient matrix effects in complex biological samples like serum or whole blood[1].

Evidence DimensionChromatographic retention time fidelity
Target Compound DataNear-perfect co-elution with unlabeled analyte
Comparator Or BaselineFully deuterated (-d11) analogs (exhibit measurable RT shifts)
Quantified DifferenceElimination of the retention time offset caused by excessive deuteration
ConditionsReverse-phase liquid chromatography (e.g., C18 columns) in clinical matrices

Co-elution is mandatory for internal standards to accurately normalize matrix effects; the -d3 label provides the critical mass shift without disrupting chromatographic behavior.

Metabolic Stabilization via Kinetic Isotope Effect (KIE)

In drug development, the N-methylpyrrolidine moiety is highly susceptible to cytochrome P450-mediated N-demethylation[1]. By utilizing 1-methylpyrrolidine-d3 as a synthetic building block, the resulting C-D bonds require significantly more energy to cleave than C-H bonds during the rate-limiting hydrogen atom transfer (HAT) step of N-methylhydroxylation [1]. This primary kinetic isotope effect (KIE) dramatically reduces the rate of N-demethylation compared to the unlabeled baseline, thereby extending the biological half-life of the active pharmaceutical ingredient and reducing the formation of potentially toxic desmethyl metabolites [1].

Evidence DimensionRate of CYP450-mediated N-demethylation
Target Compound DataSuppressed N-demethylation rate (due to C-D bond strength)
Comparator Or BaselineUnlabeled 1-methylpyrrolidine derivatives (rapid N-demethylation)
Quantified DifferenceSignificant reduction in metabolic clearance via the primary kinetic isotope effect
ConditionsIn vitro CYP450 microsomal stability assays

Procuring the -d3 precursor allows medicinal chemists to directly synthesize metabolically stabilized drug candidates with improved pharmacokinetic profiles.

Synthesis of LC-MS/MS Internal Standards

1-Methylpyrrolidine-d3 is the premier precursor for manufacturing stable-isotope internal standards (such as cefepime-d3) used in clinical therapeutic drug monitoring (TDM), ensuring accurate quantification in whole blood, plasma, and serum without signal overlap[1].

Deuterated Drug Discovery

Used as a core building block in medicinal chemistry to synthesize deuterated analogs of N-methylpyrrolidine-containing drugs (e.g., anticholinergics, antibiotics, or CNS agents), specifically targeting the reduction of CYP450-mediated N-demethylation to improve half-life [2].

Mechanistic and Kinetic Studies

Employed in specialized biochemical assays to measure kinetic isotope effects (KIE) during enzymatic oxidation, helping researchers map the metabolic pathways and transition states of novel pharmaceutical compounds [2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

88.107979593 Da

Monoisotopic Mass

88.107979593 Da

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-Methyl-d3-pyrrolidine

Dates

Last modified: 04-14-2024

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